N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide
Description
The compound N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide features a sulfonamide group (–SO₂NH–) linked to a 2,4,5-trimethyl-substituted benzene ring. The sulfonamide nitrogen is further connected via a methylene (–CH₂–) bridge to a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene moiety.
Key structural attributes include:
- Tetrahydrobenzothiophene core: A partially saturated heterocycle with a hydroxyl group at position 4, influencing conformational flexibility and electronic properties.
- Trimethylbenzene: Provides steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-12-9-14(3)17(10-13(12)2)24(21,22)19-11-18(20)7-4-5-16-15(18)6-8-23-16/h6,8-10,19-20H,4-5,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGGLYNQWOZPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a benzothiophene moiety and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 293.4 g/mol. The IUPAC name reflects its complex arrangement of functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N2O3S |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | WTZJXARVMMKTRR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Research indicates that it may modulate enzymatic activity and influence various biochemical pathways critical for therapeutic effects. For instance, it has been shown to interact with targets involved in inflammatory responses and cancer progression.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound. It has been observed to exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Recent research highlights the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It may enhance the survival of neuronal cells under stress conditions by regulating antioxidant enzyme expression and reducing reactive oxygen species (ROS) levels.
Case Studies
-
Antitumor Efficacy in Cell Lines :
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. -
Inflammation Model :
In an animal model of acute inflammation induced by carrageenan injection, administration of this compound significantly reduced paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals. -
Neuroprotection in Oxidative Stress Models :
In vitro studies using neuronal cell cultures exposed to hydrogen peroxide showed that the compound significantly improved cell viability and reduced markers of oxidative damage, suggesting its potential as a neuroprotective agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydrobenzothiophene Moieties
Several compounds share the tetrahydrobenzothiophene core but differ in substituents and functional groups:
Key Observations :
- The hydroxyl group in the target compound is replaced by bulkier or electron-withdrawing groups (e.g., –CF₃, –CN) in analogues, altering solubility and reactivity.
Sulfonamide Derivatives with Varied Aromatic Systems
Compounds with sulfonamide groups but divergent aromatic backbones:
Key Observations :
- The tetrahydrobenzothiophene core in the target compound provides conformational rigidity absent in simpler aromatic systems like .
- Chalcone derivatives (e.g., ) prioritize α,β-unsaturated ketones for biotransformation, whereas the sulfonamide group in the target compound favors hydrogen-bonding interactions.
Spectroscopic and Physicochemical Comparisons
Table 1: IR Spectral Features of Sulfonamide-Containing Compounds
*Predicted based on analogous compounds.
Table 2: Physicochemical Properties
*Estimated using computational tools (e.g., ACD/Labs).
Key Observations :
- The hydroxyl group in the target compound increases hydrogen-bonding capacity compared to non-hydroxylated analogues.
- Trimethylbenzene contributes to higher lipophilicity (logP ~3.5) versus simpler aryl systems (e.g., , logP ~2.8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
